1-Methylpiperidin-4-imine

Lipophilicity CNS drug discovery Physicochemical profiling

1-Methylpiperidin-4-imine (CAS 790182-87-5) is a cyclic imine with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol. It features a saturated piperidine ring bearing an N-methyl group at the 1-position and a reactive C=N imine bond at the 4-position.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 790182-87-5
Cat. No. B14150454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidin-4-imine
CAS790182-87-5
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CCC(=N)CC1
InChIInChI=1S/C6H12N2/c1-8-4-2-6(7)3-5-8/h7H,2-5H2,1H3
InChIKeyXWZZHZWWCVWBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidin-4-imine (CAS 790182-87-5): Physicochemical Identity and Scaffold Positioning for Scientific Procurement


1-Methylpiperidin-4-imine (CAS 790182-87-5) is a cyclic imine with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . It features a saturated piperidine ring bearing an N-methyl group at the 1-position and a reactive C=N imine bond at the 4-position. This imine functionality distinguishes it from the more common 1-methylpiperidin-4-amine (CAS 41838-46-4) and 1-methylpiperidin-4-one (CAS 1445-73-4) analogs. The piperidine scaffold is the second most prevalent nitrogen heterocycle among FDA-approved small-molecule drugs, underlying its importance as a building block in medicinal chemistry [1]. The compound's computed LogP of 0.77 and polar surface area of 27.09 Ų place it in a favorable physicochemical space for CNS drug discovery applications .

Why 1-Methylpiperidin-4-imine Cannot Be Interchanged with 1-Methylpiperidin-4-amine or 1-Methylpiperidin-4-one in Synthetic Workflows


The imine (C=N), amine (C-NH2), and ketone (C=O) functionalities at the piperidine 4-position confer fundamentally different reactivity profiles that prevent generic substitution. The imine's sp²-hybridized nitrogen enables direct Schiff base condensation and N-aryl/N-alkyl derivatization without requiring a pre-reduction step, a pathway unavailable to the amine analog . The amine (1-methylpiperidin-4-amine) requires reductive amination of the ketone precursor for N-functionalization, adding synthetic steps and potentially introducing impurities [1]. The ketone (1-methylpiperidin-4-one) lacks the nitrogen-based nucleophilicity entirely. Furthermore, the imine exhibits a computed LogP of 0.77, substantially higher than the amine's LogP range of 0.04-0.68, indicating different membrane permeability characteristics that can alter biological distribution if used as a scaffold in drug discovery [2]. These distinctions are critical when selecting building blocks for structure-activity relationship (SAR) studies or scaled synthesis.

Quantitative Differentiation Evidence for 1-Methylpiperidin-4-imine vs. Closest Analogs: A Procurement Decision Guide


Lipophilicity Advantage: 1-Methylpiperidin-4-imine LogP Exceeds the Amine Analog by 0.73-0.09 Log Units

1-Methylpiperidin-4-imine (target) exhibits a computed LogP of 0.769, compared to 1-methylpiperidin-4-amine (comparator), which has reported LogP values ranging from 0.039 (ChemTradeHub) to 0.678 (Kuujia) depending on the computational method [1]. Using the most conservative comparator value (0.678), the imine is 0.09 log units more lipophilic; using the ChemTradeHub value (0.039), the difference is 0.73 log units, representing a ~5.4-fold increase in octanol-water partition coefficient. The imine also has a smaller polar surface area (PSA 27.09 Ų vs. 29.26 Ų for the amine), consistent with its lower hydrogen-bonding capacity [1].

Lipophilicity CNS drug discovery Physicochemical profiling

Synthetic Step Economy: Imine Enables Direct Schiff Base Derivatization Without Reductive Amination

The C=N imine bond in 1-methylpiperidin-4-imine permits direct condensation with primary amines or hydrazines to form Schiff base derivatives (e.g., hydrazones, semicarbazones, thiosemicarbazones) in a single synthetic step [1]. In contrast, achieving analogous N-substituted derivatives from 1-methylpiperidin-4-amine requires reductive amination—a two-step sequence involving imine formation followed by reduction with agents such as NaBH4, NaBH3CN, or catalytic hydrogenation [2]. The patent literature for pimavanserin synthesis explicitly uses N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, which is itself prepared from 1-methylpiperidin-4-one via reductive amination with 4-fluorobenzylamine, highlighting the additional synthetic burden when starting from the ketone or amine [3].

Synthetic chemistry Schiff base Building block efficiency

Antitubercular Activity: Piperidin-4-imine Derivatives Achieve MIC 6.25 µg/mL with Selectivity Index >10

In a systematic study of 20 novel 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives, the four most potent compounds (PB4, PB5, PB13, and PB20) each exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis H37Rv (ATCC27294) in the agar dilution assay [1]. These compounds were more potent than the standard drug pyrazinamide (MIC not reported as a direct numerical comparator in this study; classified as 'less potent' than the best imine derivatives) but less potent than isoniazid and ethambutol [1]. The selectivity index (SI) was >10 based on cytotoxicity evaluation in Vero cells at 250 µg/mL, where the most active compounds showed only 18-39.9% inhibition of cell viability [1]. In a related study, piperidin-4-substituted imines demonstrated MIC values superior to ethambutol (MIC 3.125 µg/mL), with compound R7 achieving an MIC below 3.125 µg/mL [2].

Antitubercular Mycobacterium tuberculosis H37Rv Selectivity index

Drug-Likeness Profile: Piperidin-4-imine Derivatives Show Zero Lipinski Violations and Favorable Computed ADME

All 20 piperidin-4-imine derivatives evaluated by Revathi et al. (2015) were found to possess zero violations of Lipinski's Rule of Five, indicating favorable oral bioavailability potential [1]. The molecular docking studies against enoyl-acyl carrier protein (EACP) reductase (PDB: 1ZID) showed that the most potent compounds (PB4, PB5, PB13, PB20) had Glide dock scores of -9.106, -9.365, -9.392, and -9.389, respectively, representing more favorable binding energies than the less active compounds (PB1: -8.043; PB6: -8.185; PB10: -8.190; PB14: -8.092) [1]. The parent scaffold 1-methylpiperidin-4-imine itself, with MW 112.17, LogP 0.77, HBD count 0, and HBA count 2, satisfies all Lipinski criteria with a significant margin, making it an attractive fragment-sized starting point (MW < 250) for fragment-based drug discovery .

Drug-likeness Lipinski Rule of Five ADME prediction

Procurement-Relevant Application Scenarios for 1-Methylpiperidin-4-imine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for CNS and Anti-Infective Programs

With a molecular weight of 112.17 Da (well below the typical 250 Da fragment threshold), a computed LogP of 0.77, and zero hydrogen bond donors, 1-methylpiperidin-4-imine meets all fragment-likeness criteria defined by the Rule of Three. Its higher lipophilicity relative to 1-methylpiperidin-4-amine (ΔLogP +0.09 to +0.73) makes it particularly suited for CNS-focused fragment libraries where moderate lipophilicity is desirable for blood-brain barrier penetration. Procurement of this imine scaffold enables fragment screening and subsequent growth strategies targeting the EACP reductase binding site validated by the docking studies [1].

Single-Step Parallel Library Synthesis via Schiff Base Chemistry

The reactive C=N imine bond enables direct condensation with diverse amine-, hydrazine-, and hydroxylamine-containing building blocks to generate structurally diverse compound libraries in a single synthetic step. This contrasts with the two-step reductive amination required when using 1-methylpiperidin-4-amine or 1-methylpiperidin-4-one as starting materials. For medicinal chemistry groups running parallel synthesis of 96-well or 384-well plates, eliminating the reduction step reduces cycle time and avoids metal catalyst contamination that could interfere with biological assays [1][2].

Pimavanserin Analog and 5-HT2A Modulator Development Programs

The pimavanserin pharmacophore (a 5-HT2A receptor inverse agonist approved for Parkinson's disease psychosis) incorporates a 1-methylpiperidin-4-yl core connected via a urea linker. The patent literature demonstrates that N-(4-fluorobenzyl)-1-methylpiperidin-4-amine—a key intermediate in pimavanserin synthesis—is derived from 1-methylpiperidin-4-one through reductive amination. 1-Methylpiperidin-4-imine can serve as an alternative entry point to this intermediate class via direct imine reduction or reductive amination, potentially offering a more direct synthetic route. Procurement of the imine scaffold supports SAR exploration around the pimavanserin chemotype [3].

Antitubercular Lead Optimization with Documented Selectivity Benchmark

Piperidin-4-imine derivatives have demonstrated MIC values as low as 6.25 µg/mL against M. tuberculosis H37Rv with selectivity indices exceeding 10 in Vero cell cytotoxicity assays. These quantitative benchmarks—established in the 2015 Revathi et al. study and extended in the 2019 Kumar et al. anti-HIV-TB coinfection study—provide procurement teams with a validated starting point for structure-activity relationship (SAR) campaigns. The available docking data against EACP reductase (PDB: 1ZID) further enables structure-based drug design approaches without requiring de novo target validation [1][4].

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